molecular formula C10H14O3 B8563325 Benzenemethanol, 4-(3-hydroxypropoxy)- CAS No. 341035-93-6

Benzenemethanol, 4-(3-hydroxypropoxy)-

Cat. No.: B8563325
CAS No.: 341035-93-6
M. Wt: 182.22 g/mol
InChI Key: AQNNEQFUCANLFG-UHFFFAOYSA-N
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Description

Benzenemethanol, 4-(3-hydroxypropoxy)- (IUPAC name: 4-(3-hydroxypropoxy)benzyl alcohol) is a benzyl alcohol derivative featuring a hydroxypropoxy (-OCH2CH2CH2OH) substituent at the para position of the benzene ring. Its molecular formula is C10H14O3 (MW: 182.22 g/mol). The compound combines hydrophilic (hydroxyl groups) and lipophilic (aromatic ring) properties, making it relevant for pharmaceutical and synthetic applications.

Properties

CAS No.

341035-93-6

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

3-[4-(hydroxymethyl)phenoxy]propan-1-ol

InChI

InChI=1S/C10H14O3/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5,11-12H,1,6-8H2

InChI Key

AQNNEQFUCANLFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)OCCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

4-[3-(Hydroxymethyl)phenoxy]phenol (CAS 63987-19-9)
  • Structure: A phenol derivative with a hydroxymethyl (-CH2OH) group on the phenoxy substituent.
  • Formula : C13H12O3 (MW: 216.23).
  • Comparison: The hydroxypropoxy group in the target compound provides a longer, more flexible chain than the hydroxymethylphenoxy group, increasing lipophilicity (predicted logP: ~1.5 vs. ~2.1 for the target) . The additional hydroxyl in the target enhances hydrogen-bonding capacity, improving water solubility.
3-Phenoxybenzenemethanol (CAS 13826-35-2)
  • Structure: A benzyl alcohol with a phenoxy (-OPh) substituent.
  • Formula : C13H12O2 (MW: 200.23).
  • Comparison: The phenoxy group is bulkier and more lipophilic than hydroxypropoxy, reducing water solubility. The target’s hydroxypropoxy group introduces a polar terminus absent in 3-phenoxybenzenemethanol, altering reactivity in nucleophilic substitutions .
C. Piperazine-Containing Hydroxypropoxy Derivatives ()
  • Examples : Compounds 17, 18, and 21 in .
  • Structure : Hydroxypropoxy chains modified with piperazine or aryl groups.
  • The target compound lacks such functional groups, resulting in lower molecular complexity and distinct pharmacokinetic profiles .

Physicochemical Properties

Property Benzenemethanol, 4-(3-hydroxypropoxy)- 4-[3-(Hydroxymethyl)phenoxy]phenol 3-Phenoxybenzenemethanol
Molecular Weight 182.22 216.23 200.23
logP ~2.1 ~1.5 ~3.0
Water Solubility Moderate (hydroxyl groups) High (two phenolic -OH) Low (bulky phenoxy)
Melting Point Likely crystalline (analogous to 18) Solid (reported) Oil/liquid

Preparation Methods

Alkylation of 4-Hydroxybenzenemethanol

A foundational approach involves Williamson ether synthesis , where 4-hydroxybenzenemethanol reacts with 3-chloro-1-propanol under basic conditions:

4-HO-C6H4-CH2OH+Cl–CH2CH2CH2OHNaOH/EtOH4-(HOCH2CH2CH2O)-C6H4-CH2OH+NaCl\text{4-HO-C}6\text{H}4\text{-CH}2\text{OH} + \text{Cl–CH}2\text{CH}2\text{CH}2\text{OH} \xrightarrow{\text{NaOH/EtOH}} \text{4-(HOCH}2\text{CH}2\text{CH}2\text{O)-C}6\text{H}4\text{-CH}2\text{OH} + \text{NaCl}

Key considerations :

  • Base selection : Aqueous NaOH or K2CO3 in ethanol facilitates deprotonation of the phenolic –OH, enabling nucleophilic attack on the alkyl chloride.

  • Temperature : Reactions typically proceed at 60–80°C for 6–12 hours, with yields reaching 65–75% after purification by column chromatography.

  • Byproducts : Competing O-alkylation at the benzylic –OH is mitigated by steric hindrance, though trace amounts may require separation.

Protection-Deprotection Strategies

To enhance regioselectivity, the benzylic –OH group is often protected as a silyl ether (e.g., TBDMSCl) prior to alkoxylation. Post-alkylation, the silyl group is removed via fluoride-mediated cleavage (e.g., TBAF), restoring the alcohol functionality. This method elevates yields to 80–85% but adds two synthetic steps.

Reduction of 4-(3-Hydroxypropoxy)benzaldehyde

Aldehyde Synthesis via Vilsmeier-Haack Reaction

4-(3-Hydroxypropoxy)benzaldehyde serves as a key intermediate, synthesized through:

  • Vilsmeier-Haack formylation of 4-(3-hydroxypropoxy)benzene, using POCl3 and DMF.

  • Alternative pathway : Friedel-Crafts acylation with chloroacetone, followed by oxidative cleavage.

Reduction to Benzylic Alcohol

The aldehyde intermediate is reduced to the primary alcohol using:

  • NaBH4 in methanol : A mild, room-temperature method yielding 70–75% product.

  • Catalytic hydrogenation : Pd/C (10% w/w) under 3–5 atm H2 in ethanol achieves quantitative conversion but requires rigorous exclusion of moisture.

Analytical validation : Post-reduction, 1^1H NMR confirms the disappearance of the aldehyde proton (δ\delta 9.8–10.1 ppm) and emergence of benzylic –CH2OH signals (δ\delta 4.5–4.7 ppm).

Catalytic Hydrogenation of Ketone Precursors

Condensation-Hydrogenation Approach

Adapting methodologies from palladium-catalyzed systems, a ketone intermediate is synthesized via:

  • Condensation : 4-(3-Hydroxypropoxy)acetophenone reacts with protected amines (e.g., N-benzyl derivatives) in DMF.

  • Hydrogenation : The ketone is reduced using Pd/C (5–10% w/w) in methanol under 1–3 atm H2, achieving >90% yield.

Mechanistic insight : Hydrogenolysis cleaves protective groups (e.g., benzyl) while reducing the carbonyl, as demonstrated in analogous benzyl alcohol syntheses.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialYield (%)Key AdvantagesLimitations
Williamson Ether4-Hydroxybenzenemethanol65–75One-pot synthesisCompeting O-alkylation
Aldehyde Reduction4-(3-HO-propoxy)benzaldehyde70–85High purityMulti-step aldehyde synthesis
Catalytic Hydrogenation4-(3-HO-propoxy)acetophenone>90Scalability, minimal byproductsRequires high-pressure equipment

Purification and Characterization

Recrystallization Techniques

Crude product is purified via:

  • Methanol/ether mixtures : Selectively precipitates the diol while solubilizing mono-alcohol byproducts.

  • Activated charcoal treatment : Removes colored impurities without affecting yield.

Spectroscopic Validation

  • 1^1H NMR : Distinct signals for –OCH2CH2CH2OH (δ\delta 3.6–4.0 ppm) and –CH2OH (δ\delta 4.5–4.7 ppm).

  • IR : Broad –OH stretch (3400–3200 cm1^{-1}), C–O–C asymmetric vibration (1250 cm1^{-1}) .

Q & A

Q. Table 1: Synthetic Conditions Comparison

MethodCatalystSolventTemp (°C)Yield (%)Reference
Nucleophilic SubstitutionK₂CO₃DMF8065
EtherificationNaHTHF6072

How can researchers resolve discrepancies in reported NMR chemical shifts for Benzenemethanol derivatives with varying substituents?

Advanced Research Focus
Discrepancies arise from solvent effects, concentration, or impurities. Methodological approaches include:

  • Standardized conditions : Use deuterated solvents (e.g., DMSO-d₆) and internal standards (TMS) .
  • Comparative analysis : Cross-reference with NIST databases (e.g., 3-hydroxybenzenemethanol: aromatic protons δ 6.8–7.2 ppm ).
  • Advanced NMR techniques : HSQC/HMBC differentiate positional isomers (e.g., 3-hydroxy vs. 4-methoxy derivatives ).

What advanced chromatographic techniques are effective in separating and quantifying Benzenemethanol derivatives from complex mixtures?

Q. Advanced Research Focus

  • HPLC-MS : C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) achieves baseline separation. Retention times correlate with substituent polarity .
  • Chiral separation : For diastereomers (e.g., α-Hydroxy Metoprolol), use Chiralpak AD-H columns with polar organic mobile phases .
  • Detection : UV at 254 nm for aromatic moieties; MS/MS for fragmentation patterns .

How should researchers design stability studies to assess degradation pathways under different storage conditions?

Q. Advanced Research Focus

  • Accelerated testing : Follow ICH guidelines (40°C/75% RH for 1–3 months) with periodic HPLC-UV/DAD analysis .
  • Hydrolytic stability : Use buffer solutions (pH 1.2, 6.8, 7.4) to identify pH-sensitive degradation .
  • Degradant identification : LC-MS/MS compares degradation products to known impurities (e.g., EP impurity catalog ).

What computational methods predict physicochemical properties (e.g., logP, solubility) of novel Benzenemethanol derivatives?

Q. Basic Research Focus

  • QSPR models : Use molar refractivity and topological indices. Software like ACD/Percepta estimates logP via atom contribution methods .
  • Experimental validation : Shake-flask method (octanol/water partition) confirms predictions.
    • Example: 4-methoxybenzenemethanol logP: 1.2 (calc.) vs. 1.1 (exp.) .
    • Hydroxylation reduces logP (e.g., 3-hydroxy derivative: 0.8 ).

What in vitro models evaluate the bioavailability of Benzenemethanol derivatives with hydroxyl/ether groups?

Q. Advanced Research Focus

  • Caco-2 monolayers : Measure apparent permeability (Papp). For α-Hydroxy Metoprolol, Papp >1×10⁻⁶ cm/s indicates good intestinal absorption .
  • PAMPA : Complementary to cell-based models for passive diffusion assessment.
  • Plasma stability : Incubate at 37°C for 1 hour; quantify parent compound via HPLC .

How do substitution patterns on the benzene ring influence solubility and partition coefficients?

Q. Basic Research Focus

  • Hydroxyl groups : Increase hydrophilicity (e.g., 3-hydroxybenzenemethanol logP = 0.8 vs. unsubstituted logP = 1.4 ).
  • Ether chains : 3-hydroxypropoxy groups reduce solubility in polar solvents due to increased molecular weight .

Q. Table 2: Substituent Effects on logP

DerivativelogP (Calculated)logP (Experimental)Reference
4-Methoxybenzenemethanol1.21.1
3-Hydroxybenzenemethanol0.80.7
4-(3-Hydroxypropoxy) derivative1.5N/A*Predicted

What spectroscopic techniques characterize hydroxyl and ether functionalities in Benzenemethanol derivatives?

Q. Basic Research Focus

  • FT-IR : O-H stretch (3200–3600 cm⁻¹) and C-O-C asymmetric stretch (1100–1250 cm⁻¹) .
  • ¹³C NMR : Ether carbons resonate at δ 60–70 ppm; hydroxyl-bearing carbons at δ 150–160 ppm .
  • MS : Fragmentation patterns (e.g., loss of H₂O or propoxy group) confirm structural motifs .

How can researchers address conflicting data in biological activity studies of hydroxylated Benzenemethanol derivatives?

Q. Advanced Research Focus

  • Dose-response validation : Use standardized assays (e.g., enzyme inhibition IC₅₀) across multiple labs .
  • Metabolite profiling : Identify active metabolites via LC-MS/MS to explain discrepancies .
  • Cell line specificity : Test across models (e.g., HEK293 vs. HepG2) to rule out cell-type-dependent effects .

What strategies mitigate interference from matrix effects in environmental or biological sample analysis?

Q. Advanced Research Focus

  • Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges reduces co-eluting contaminants .
  • Matrix-matched calibration : Prepare standards in blank matrix (e.g., plasma, soil extracts) to correct for ion suppression/enhancement in LC-MS .
  • Internal standards : Use deuterated analogs (e.g., d₄-BPA) for quantification accuracy .

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